(3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13750592
Molecular Formula: C7H11Cl3N2O
Molecular Weight: 245.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Cl3N2O |
|---|---|
| Molecular Weight | 245.5 g/mol |
| IUPAC Name | (3-chloro-6-methoxypyridin-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2O.2ClH/c1-11-7-3-2-5(8)6(4-9)10-7;;/h2-3H,4,9H2,1H3;2*1H |
| Standard InChI Key | JEJLVUYUYAOWRC-UHFFFAOYSA-N |
| SMILES | COC1=NC(=C(C=C1)Cl)CN.Cl.Cl |
| Canonical SMILES | COC1=NC(=C(C=C1)Cl)CN.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is (3-chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride, reflecting its functional groups and salt form . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁Cl₃N₂O |
| Molecular Weight | 245.5 g/mol |
| CAS Number | 2703756-69-6 |
| PubChem CID | 156022652 |
| SMILES Notation | COC1=NC(=C(C=C1)Cl)CN.Cl.Cl |
The dihydrochloride salt form arises from protonation of the methanamine group, improving aqueous solubility for laboratory applications.
Structural Analysis
The pyridine core features:
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Chloro group (Cl) at position 3, contributing electron-withdrawing effects.
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Methoxy group (OCH₃) at position 6, offering steric bulk and hydrogen-bonding capacity.
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Methanamine (-CH₂NH₂) at position 2, protonated to -CH₂NH₃⁺ in the dihydrochloride form .
X-ray crystallography or NMR data are absent in available literature, but computational models predict a planar pyridine ring with substituents influencing electronic distribution .
Synthesis and Preparation
Synthetic Routes
The parent compound, (3-Chloro-6-methoxypyridin-2-yl)methanamine, is synthesized via nucleophilic substitution or reductive amination, followed by treatment with hydrochloric acid to form the dihydrochloride salt. A generalized pathway involves:
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Functionalization of Pyridine:
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Introduction of methoxy and chloro groups via Friedel-Crafts alkylation or halogenation.
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Methanamine Addition:
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Reductive amination of a ketone intermediate using ammonia and formaldehyde.
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Salt Formation:
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Reaction with hydrochloric acid under controlled pH to yield the dihydrochloride.
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Industrial-Scale Production
While no industrial production data exists, scalable methods likely employ continuous-flow reactors for halogenation and amination steps, followed by crystallization for purification. Challenges include minimizing byproducts like over-chlorinated species or unreacted intermediates.
Physicochemical Properties
Experimental and computed properties include:
The dihydrochloride salt’s aqueous solubility exceeds that of the free base, making it preferable for in vitro assays.
| Compound | Substituents | Reported Activity |
|---|---|---|
| (5-Methoxy-3-methylpyridin-2-yl)methanamine | 5-OCH₃, 3-CH₃ | Antimicrobial (MIC: 0.0048 mg/mL vs. S. aureus) |
| (3-Chloro-4-methoxypyridin-2-yl)methanamine | 3-Cl, 4-OCH₃ | Antifungal (C. albicans inhibition) |
While direct data for (3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride is limited, its structural features align with bioactive analogs, warranting further study .
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